![molecular formula C27H32N2O6 B2865569 2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631886-40-3](/img/structure/B2865569.png)
2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a diethylaminoethyl group, a trimethoxyphenyl group, and a dihydrochromeno[2,3-c]pyrrole-3,9-dione moiety. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The dihydrochromeno[2,3-c]pyrrole-3,9-dione moiety suggests a polycyclic structure, while the trimethoxyphenyl and diethylaminoethyl groups could add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple functional groups suggests that it could have diverse chemical properties .Scientific Research Applications
Anticancer Activity
The compound, due to its 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives, has shown promising results in anticancer activity . The synthesized compounds were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines . Most of the tested compounds showed prominent activity against both cancer cell lines .
Antimicrobial Activity
The 1,2,3-triazole motif in the compound shows a variety of biological activities, including antimicrobial activities . This makes it a potential candidate for the development of new antimicrobial agents .
Antiviral Activity
Compounds containing the 3,4,5-trimethoxyphenyl (TMP) group have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . This suggests that the compound could have potential applications in antiviral therapies .
Anti-parasitic Activity
Compounds containing the TMP pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents .
Anti-inflammatory Activity
The TMP-bearing compounds have been associated with anti-inflammatory properties , thereby expanding their therapeutic scope .
Neurological Disorders
These compounds have also shown potential in the treatment of neurological disorders such as Alzheimer’s disease . They have also been associated with anti-depressant and anti-migraine properties .
Future Directions
properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-7-28(8-2)11-12-29-23(17-14-20(32-4)25(34-6)21(15-17)33-5)22-24(30)18-13-16(3)9-10-19(18)35-26(22)27(29)31/h9-10,13-15,23H,7-8,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHMFDJLLRCKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)
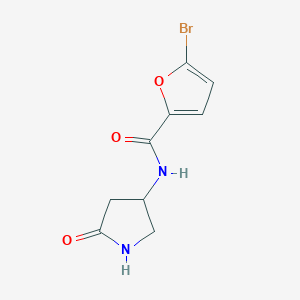
![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)
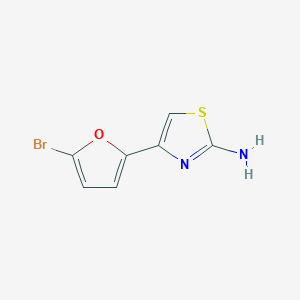
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)
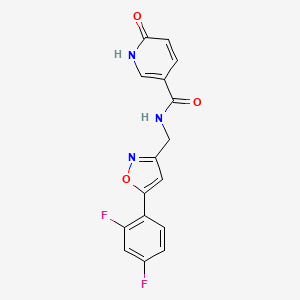
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)
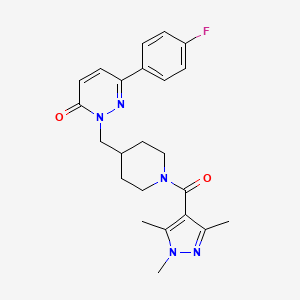
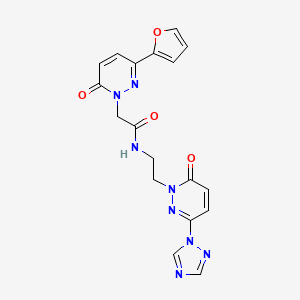
![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)